molecular formula C22H16ClN3O4S B2919882 (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide CAS No. 866344-90-3

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide

Cat. No. B2919882
CAS RN: 866344-90-3
M. Wt: 453.9
InChI Key: WVCCYMSNJWXJHJ-LVWGJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide, also known as BSHCC, is a chemical compound that belongs to the class of chromene derivatives. It has been widely studied for its potential therapeutic applications in various diseases. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Chromene Derivatives

Chromene derivatives, such as benzo[f]chromenes, have been synthesized through various chemical reactions. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, a class closely related to chromenes, has been achieved via a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3 (Nizami & Hua, 2018). This method highlights the versatility in synthesizing chromene derivatives using accessible chemical reactions.

Eco-friendly Synthesis Approaches

An eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed, demonstrating the chemical community's interest in sustainable synthesis methods. This process involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, using aqueous sodium carbonate or hydrogen carbonate solution (Proença & Costa, 2008).

Biological Applications

Antibacterial Activity

Novel chromene derivatives have been evaluated for their in vitro antibacterial activity. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides showed antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017). This suggests that chromene derivatives could be potential candidates for developing new antibacterial agents.

Cytotoxic Evaluation

Chromenes have also been studied for their cytotoxic activities. A study on the synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines revealed that certain derivatives exhibit high cytotoxic activity against cancer cell lines (Mahmoud et al., 2020). This highlights the potential of chromene derivatives in cancer research and therapy.

properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c23-18-11-5-6-12-19(18)24-21(27)17-14-15-8-4-7-13-20(15)30-22(17)25-26-31(28,29)16-9-2-1-3-10-16/h1-14,26H,(H,24,27)/b25-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCCYMSNJWXJHJ-LVWGJNHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.